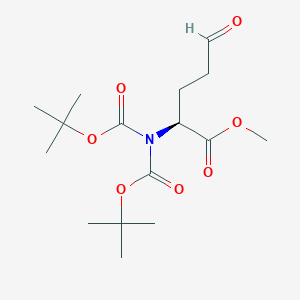
tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate” is a chemical compound with the CAS Number: 1018443-01-0 . It has a molecular weight of 186.25 . The IUPAC name of this compound is tert-butyl 3-methyl-3-azetidinylcarbamate .
Physical And Chemical Properties Analysis
“tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 186.25 . For a detailed analysis of its physical and chemical properties, it’s recommended to refer to its Material Safety Data Sheet (MSDS) or other specialized chemistry resources.
Scientific Research Applications
Agricultural Chemistry
In agricultural chemistry, the compound could be investigated for its potential use in developing new pesticides or fertilizers, aiming to enhance crop protection and growth.
Each application area leverages the unique chemical properties of tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate to advance research and development across various scientific disciplines. The compound’s versatility makes it a valuable asset in the ongoing quest for innovation and discovery in science .
Safety and Hazards
The safety information available indicates that “tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate” is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation”, respectively. Precautionary statements include measures to take in case of exposure or if specific situations occur .
properties
IUPAC Name |
tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(4)5-11-6-10/h11H,5-7H2,1-4H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVXPWQROCCVQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)CNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571808 |
Source


|
| Record name | tert-Butyl [(3-methylazetidin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate | |
CAS RN |
159603-47-1 |
Source


|
| Record name | tert-Butyl [(3-methylazetidin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B62880.png)


![8-Chloro-[1,3]thiazolo[5,4-G]quinazoline](/img/structure/B62887.png)


![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate](/img/structure/B62897.png)






![1-Fluoro-4-[(S)-methylsulfinyl]benzene](/img/structure/B62917.png)